Amino(mesityl)acetic acid

説明

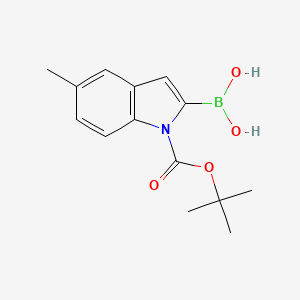

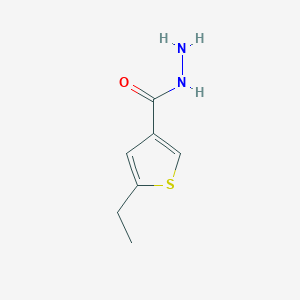

Amino(mesityl)acetic acid is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 . The compound contains a total of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 aliphatic primary amine .

Synthesis Analysis

The synthesis of amino acids, including Amino(mesityl)acetic acid, can be achieved through various methods. One such method is the amination of alpha-bromocarboxylic acids . Another method involves the amidomalonate synthesis, which is a variation of the malonic ester synthesis . The amidomalonate synthesis involves a base abstracting a proton from the alpha carbon, which is then alkylated with an alkyl halide .Molecular Structure Analysis

The molecular structure of Amino(mesityl)acetic acid includes a six-membered ring, an aliphatic carboxylic acid, and an aliphatic primary amine . The InChI code for this compound is 1S/C11H15NO2/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) .Chemical Reactions Analysis

Amino acids, including Amino(mesityl)acetic acid, can act through several signaling pathways and mechanisms to mediate the control of gene expression at the translation level . The regulation occurs specifically on the initiation and the signaling pathways for translation .Physical And Chemical Properties Analysis

Amino(mesityl)acetic acid is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .科学的研究の応用

Structural Modification of Natural Products

Amino acids, including Amino(mesityl)acetic acid, are pivotal in the structural modification of natural products. They can be introduced into natural products to improve solubility, enhance activity, and minimize adverse effects. This application is crucial in drug discovery, where the modification of natural compounds can lead to the development of new pharmaceuticals with better efficacy and reduced toxicity .

Asymmetric Synthesis

Amino(mesityl)acetic acid plays a significant role in asymmetric synthesis. It serves as a building block for peptides and proteins and is used in the synthesis of biologically active compounds. Its application extends to the pharmaceutical industry, where enantiomerically pure compounds are essential for creating effective and safe medications .

Analytical Methods in Biochemistry

In biochemistry, Amino(mesityl)acetic acid can be used in various analytical methods such as chromatography and spectrometry. These methods are employed to determine the concentration and composition of amino acids in organisms, which is fundamental for understanding metabolic pathways and diagnosing metabolic disorders .

Peptide Design and Peptidomimetics

The structural diversity of amino acids like Amino(mesityl)acetic acid allows for their use in the design of novel peptides and peptidomimetics. These designed molecules have applications in creating new synthetic enzymes, hormones, and immunostimulants with enhanced metabolic stability and physiological functions .

Food Industry Applications

Amino acids are widely used in the food industry to enhance flavor and nutrition. Amino(mesityl)acetic acid could be utilized in the development of new food additives that improve taste and nutritional value, contributing to healthier and more appealing food products .

Medical and Healthcare Industry

In the medical field, Amino(mesityl)acetic acid’s pharmacological activities, such as antitumor and anti-fatigue effects, make it a valuable compound for therapeutic applications. It can be used in the treatment of chronic diseases and in the development of health supplements that support body development and osmotic pressure stability .

Neurotransmission Studies

Amino acids are integral to neurotransmission. Amino(mesityl)acetic acid can be used in research to study its role in neurotransmitter synthesis and function, which has implications for understanding neurological disorders and developing treatments .

Environmental Science

Amino acids can also play a role in environmental science. Amino(mesityl)acetic acid may be used in bioremediation processes to treat contaminated environments or in the synthesis of biodegradable materials, contributing to sustainability efforts .

作用機序

Target of Action

Amino(mesityl)acetic acid, like other amino acids, primarily targets skeletal muscle metabolism . It plays a crucial role in maintaining skeletal muscle mass, which is important for improving muscle strength and function . The use of amino acids as dietary supplements is widespread among athletes and physically active individuals .

Mode of Action

It is known that amino acids, in general, can inhibit folic acid synthesis . This inhibition occurs because Amino(mesityl)acetic acid binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . This action is bacteriostatic against Mycobacterium tuberculosis .

Biochemical Pathways

Amino acids can be synthesized from glycolytic and citric acid cycle intermediates . They are involved in the synthesis of hormones such as insulin, growth hormone, and thyroid hormones, contributing to metabolic regulation . Amino acids, particularly essential amino acids or conditionally essential amino acids, are commonly consumed as nutritional supplements by athletes across all levels of sports participation and individuals engaged in regular and moderate physical activity .

Pharmacokinetics

It is known that amino acids promote protein synthesis and wound healing, and reduce the rate of endogenous protein catabolism . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of Amino(mesityl)acetic acid.

Result of Action

The result of Amino(mesityl)acetic acid’s action is the regulation of skeletal muscle metabolism, enhancing lean body mass (LBM), and mitigating exercise-induced muscle damage . It also inhibits the onset of bacterial resistance to streptomycin and isoniazid .

Action Environment

The action of Amino(mesityl)acetic acid can be influenced by environmental factors. For instance, the presence of a base can lead to the removal of the H+ ion from the amino group of the zwitterion, producing a negatively charged amino acid . In both circumstances, the amino acid acts to maintain the pH of the system—that is, to remove the added acid (H+) or base (OH−) from solution . Furthermore, the reactivity of Amino(mesityl)acetic acid can be reduced considerably by a steric effect in the presence of a suitably bulky alkylating agent .

特性

IUPAC Name |

2-amino-2-(2,4,6-trimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMOYOHAJKNZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397802 | |

| Record name | AMINO(MESITYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino(mesityl)acetic acid | |

CAS RN |

500695-54-5 | |

| Record name | α-Amino-2,4,6-trimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500695-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMINO(MESITYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)